2-[[3-(Dimethylamino)benzoyl]-(oxan-4-yl)amino]acetic acid
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Overview
Description
2-[[3-(Dimethylamino)benzoyl]-(oxan-4-yl)amino]acetic acid is a complex organic compound with a unique structure that includes a dimethylamino group, a benzoyl group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Dimethylamino)benzoyl]-(oxan-4-yl)amino]acetic acid typically involves the reaction of 3-(dimethylamino)benzoic acid with oxan-4-ylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-throughput screening and process optimization techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Dimethylamino)benzoyl]-(oxan-4-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[[3-(Dimethylamino)benzoyl]-(oxan-4-yl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[3-(Dimethylamino)benzoyl]-(oxan-4-yl)amino]acetic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, altering their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)benzoic acid: Shares the dimethylamino and benzoyl groups but lacks the oxan-4-yl group.
Oxan-4-ylamine: Contains the oxan-4-yl group but lacks the benzoyl and dimethylamino groups.
N,N-Dimethylglycine: Contains the dimethylamino group but lacks the benzoyl and oxan-4-yl groups.
Uniqueness
2-[[3-(Dimethylamino)benzoyl]-(oxan-4-yl)amino]acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[3-(dimethylamino)benzoyl]-(oxan-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(2)14-5-3-4-12(10-14)16(21)18(11-15(19)20)13-6-8-22-9-7-13/h3-5,10,13H,6-9,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYXEJJCNGKPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N(CC(=O)O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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